N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-26-16-9-11-18(12-10-16)29(24,25)20(19-8-5-13-28-19)14-22-21(23)15-27-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQSFLDFKKKSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide, with the CAS number 946297-47-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. Its structure features several functional groups critical for its biological activity:
| Functional Group | Description |
|---|---|
| Methoxybenzenesulfonyl | Enhances solubility and biological interactions. |
| Thiophene Ring | Associated with various pharmacological properties, including antitumor activity. |
| Phenoxyacetamide | May influence enzyme inhibition and receptor modulation. |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in cellular processes.
- Receptor Modulation : It could modulate the activity of receptors on the cell surface or within cells.
- Gene Expression Influence : The compound may affect the expression of genes involved in critical cellular processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Properties : The thiophene moiety is known for its potential to inhibit tumor growth and proliferation.
- Antimicrobial Effects : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Anticancer Activity : A study on structurally related compounds indicated that modifications to the methoxybenzoyl group enhanced anticancer activity through tubulin polymerization inhibition, which may be applicable to this compound as well .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that variations in the aromatic rings and linkers significantly impact the biological potency of similar compounds, highlighting the importance of structural optimization in drug design.
Data Summary
The following table summarizes key attributes and findings related to this compound:
| Attribute | Data |
|---|---|
| CAS Number | 946297-47-8 |
| Molecular Weight | 431.5 g/mol |
| Biological Activities | Antitumor, Antimicrobial |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Q & A
Basic: What synthetic strategies are optimal for constructing the benzenesulfonyl-thiophene-ethyl backbone in this compound?
Answer:
The synthesis of the benzenesulfonyl-thiophene-ethyl core involves multi-step organic reactions. Key strategies include:
- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a thiophene-containing ethylamine intermediate under nucleophilic substitution conditions. This step is analogous to sulfonamide coupling methods described for related compounds .
- Thiophene Functionalization : Utilizing coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation to introduce the thiophene moiety, as seen in the synthesis of structurally similar sulfonamide-thiophene hybrids .
- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) and crystallization (ethanol/water systems) are critical for isolating intermediates, as demonstrated in acetamide derivative syntheses .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity, particularly distinguishing sulfonyl, thiophene, and phenoxy groups. Chemical shifts for sulfonamide protons (~10–11 ppm) and thiophene aromatic protons (~6.5–7.5 ppm) are diagnostic .
- X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding), as applied to sulfonamide-acetamide analogs .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns, especially for sulfonyl and acetamide cleavages .
Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., using B3LYP/6-311++G** basis sets) enable:
- Electron Density Analysis : Mapping electrostatic potential surfaces to identify nucleophilic/electrophilic sites, particularly around the sulfonyl and acetamide groups .
- Reactivity Predictions : Studying frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to oxidation or nucleophilic attack, as demonstrated in sulfonamide-thiophene systems .
- Non-Covalent Interactions : Visualizing van der Waals forces or hydrogen bonds (e.g., between sulfonyl oxygen and adjacent aryl groups) using reduced density gradient (RDG) analysis .
Advanced: What experimental approaches resolve contradictions in reaction yields during the coupling of 4-methoxybenzenesulfonyl chloride with thiophene derivatives?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or incomplete sulfonylation). Mitigation strategies include:
- Optimized Solvent Systems : Using mixed solvents (toluene/water) under reflux to balance solubility and reaction rates, as shown in azide-acetamide syntheses .
- Catalytic Additives : Introducing DMAP or triethylamine to enhance nucleophilicity of the amine intermediate, similar to methods for sulfonamide-thiophene coupling .
- Real-Time Monitoring : Employing TLC or in situ IR spectroscopy to track reaction progress and quench at optimal conversion points .
Advanced: How does the phenoxyacetamide group influence the compound’s interaction with biological targets, based on structural analogs?
Answer:
While direct biological data for this compound is limited, structural analogs suggest:
- Enzyme Inhibition : The phenoxyacetamide moiety may act as a hydrogen bond donor/acceptor, mimicking substrates of serine proteases or tyrosine phosphatases, as seen in related sulfonamide inhibitors .
- Membrane Permeability : The lipophilic phenoxy group could enhance blood-brain barrier penetration, analogous to neuroactive thiophene-acetamide derivatives .
- SAR Studies : Modifying the phenoxy substituent (e.g., electron-withdrawing groups) may tune binding affinity, guided by computational docking and pharmacophore modeling .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
Answer:
Single-crystal X-ray diffraction provides definitive stereochemical information:
- Chiral Centers : Assigning absolute configuration (R/S) at the ethyl bridge carbon using Flack parameters, as applied to sulfonamide-thiophene crystals .
- Torsional Angles : Quantifying deviations from planarity (e.g., sulfonyl group rotation) to assess steric strain or conjugation effects .
- Validation : Cross-referencing with NMR-derived NOE correlations to confirm spatial arrangements of thiophene and phenoxy groups .
Advanced: What computational and experimental methods validate the stability of the sulfonyl-acetamide linkage under physiological conditions?
Answer:
- Hydrolysis Studies : Incubating the compound in buffered solutions (pH 7.4, 37°C) and analyzing degradation products via LC-MS, as performed for sulfonamide prodrugs .
- DFT Simulations : Calculating activation energies for sulfonamide bond cleavage under acidic/basic conditions, using transition state theory .
- Comparative Stability : Benchmarking against structurally stable analogs (e.g., N-(4-sulfamoylphenyl)acetamides) to identify protective substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
